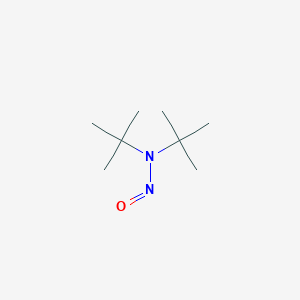

N-Nitroso-ditertbutylamine

Description

Properties

Molecular Formula |

C8H18N2O |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

N,N-ditert-butylnitrous amide |

InChI |

InChI=1S/C8H18N2O/c1-7(2,3)10(9-11)8(4,5)6/h1-6H3 |

InChI Key |

TXXLGIQMTZNKPY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N(C(C)(C)C)N=O |

Origin of Product |

United States |

Synthetic Methodologies and Formation Pathways of N Nitroso Ditertbutylamine

Direct N-Nitrosation Reactions of Amine Precursors

Direct N-nitrosation involves the reaction of a secondary amine with a nitrosating agent, which introduces a nitroso (-N=O) group onto the nitrogen atom. This is the most common and direct route for the synthesis of N-nitrosamines, including N-Nitroso-ditertbutylamine.

The traditional method for N-nitrosation utilizes nitrous acid (HNO₂) as the primary nitrosating agent. Nitrous acid is typically generated in situ from the acidification of a nitrite (B80452) salt, such as sodium nitrite (NaNO₂) wikipedia.orgveeprho.com. The reaction with a secondary amine, like di-tert-butylamine (B1584993), proceeds under acidic conditions libretexts.org.

The mechanism involves the formation of various active nitrosating species depending on the reaction conditions. In aqueous acid, nitrous acid is protonated and subsequently loses water to form the highly electrophilic nitrosonium ion (NO⁺) wikipedia.orglibretexts.org. The lone pair of electrons on the nitrogen of the secondary amine then attacks the nitrosonium ion, followed by deprotonation to yield the stable N-nitrosamine wikipedia.org. Under certain conditions, dinitrogen trioxide (N₂O₃), formed from the self-association of nitrous acid, can also act as the nitrosating agent researchgate.netnih.gov.

A specific synthesis of this compound from its precursor, di-tert-butylamine, has been reported with a high yield of 89% rsc.org. This demonstrates the efficacy of classical nitrosation for hindered amines.

Table 1: Classical Nitrosation of Di-tert-butylamine

| Precursor | Reagents | Conditions | Product | Yield | Reference |

|---|

To overcome the limitations of harsh acidic conditions and improve selectivity, several advanced reagent systems have been developed for N-nitrosation. These reagents often offer milder reaction conditions and greater functional group tolerance.

tert-Butyl Nitrite (TBN): TBN has emerged as a versatile and efficient reagent for the N-nitrosation of secondary amines under solvent-free, metal-free, and acid-free conditions semanticscholar.orgrsc.orgresearchgate.net. Its use is advantageous as it is commercially available, inexpensive, and compatible with sensitive protecting groups like tert-butyldimethylsilyl (TBDMS) and tert-butyloxycarbonyl (Boc) semanticscholar.orgrsc.org. The reaction can be performed at room temperature or slightly elevated temperatures for less reactive amines rsc.org.

Nitrosyl Halides and Nitrosonium Salts: Reagents such as nitrosyl chloride (NOCl) and nitrosonium tetrafluoroborate (B81430) (NOBF₄) are effective nitrosating agents, particularly in organic solvents like dichloromethane (B109758) (DCM) and acetonitrile (B52724) nih.gov.

Other Novel Reagents: A variety of other systems have been developed to act as sources of the nitrosonium ion under mild and homogeneous conditions. These include a complex of [NO⁺·Crown·H(NO₃)₂⁻], which is soluble in dichloromethane organic-chemistry.org. More recently, a bench-stable N-nitrososulfonamide has been developed as a reagent for transnitrosation, allowing the transfer of a nitroso group to amines under mild conditions with high functional group tolerance organic-chemistry.orgchemistryviews.orgchemrxiv.org. Bismuth(III) chloride (BiCl₃) in combination with sodium nitrite has also been reported as an efficient nitrosating system under ambient conditions jchr.org.

Table 2: Examples of Advanced Nitrosating Reagents for Secondary Amines

| Reagent System | Key Features | Typical Solvents | Reference(s) |

|---|---|---|---|

| tert-Butyl Nitrite (TBN) | Solvent-free, acid-free, metal-free, mild conditions | None or various organic solvents | semanticscholar.orgrsc.org |

| Nitrosyl Halides (e.g., NOCl) | Effective in organic media | Dichloromethane, Acetonitrile | nih.gov |

| [NO⁺·Crown·H(NO₃)₂⁻] | Homogeneous conditions, stable reagent | Dichloromethane | organic-chemistry.org |

| N-Nitrososulfonamides | Bench-stable, mild transnitrosation | Dichloromethane, Acetonitrile | chemistryviews.orgchemrxiv.org |

Modern synthetic methods are increasingly focused on sustainable and less hazardous approaches, such as electrochemistry and photochemistry.

Electrochemical Synthesis: Flow electrochemistry provides a mild and straightforward method for the N-nitrosation of secondary amines researchgate.net. This technique typically involves the anodic oxidation of sodium nitrite, which generates nitric oxide (NO•) radicals. These radicals can then form dinitrogen trioxide (N₂O₃), the active nitrosating species researchgate.net. This approach avoids the need for harsh acids or other toxic chemicals and has been successfully applied to a wide range of secondary amines with yields as high as 99% researchgate.net. Another electrochemical method utilizes nitromethane (B149229) as a nitrosation reagent under metal-free and oxidant-free conditions rsc.org.

Photochemical Synthesis: Photochemical pathways offer an alternative route for N-nitrosation. One reported method involves a trans-nitrosation reaction where the nitroso group from N-nitrosodiphenylamine is transferred to another amine under photochemical conditions cardiff.ac.uk. Photolysis of nitrosamines in solution can also proceed through various mechanisms, including the homolytic cleavage of the N-N bond to produce an amino radical and a nitric oxide radical, which can participate in further reactions acs.org.

Alternative Chemical Transformation Routes to this compound Structures

Beyond direct nitrosation, N-nitrosamines can be formed through other chemical transformations, such as oxidation of suitable precursors or radical-mediated reactions.

The formation of N-nitroso compounds can be achieved through the oxidation of various nitrogen-containing functional groups. For instance, hydrazines can be oxidized to form nitrosamines researchgate.net. This oxidation can be carried out in the presence of air or metal catalysts researchgate.net. While much of the research on oxidative formation focuses on aromatic nitroso compounds from anilines organic-chemistry.org, the principles can extend to other precursors. The key aspect of these routes is the generation of the N-nitroso functionality through an oxidation step rather than the direct addition of a nitrosating agent to an amine.

Radical chemistry provides another avenue for the formation of N-nitrosamines. These pathways are particularly relevant in atmospheric and biological contexts but also offer insight into potential synthetic routes.

One proposed mechanism involves the reaction of a secondary amine with a hydroxyl radical (OH•), which abstracts a hydrogen atom from the N-H bond to form a diamino radical ((R)₂N•) ccsnorway.com. This radical can then react with nitric oxide (NO•) to form the corresponding N-nitrosamine ccsnorway.com. Studies involving electron spin resonance (ESR) have confirmed the generation of radicals during reactions involving nitrosamines, indicating the feasibility of radical-mediated pathways oup.com. Another pathway involves the alkynitrosaminomethyl free radical, which can be an intermediate in both the formation and degradation of nitrosamines nih.gov.

Formation Mechanisms of this compound in Engineered and Environmental Systems

The formation of N-nitrosamines, including the sterically hindered compound this compound, is a complex process influenced by the presence of precursor amines and nitrosating agents in various engineered and environmental systems. While specific research on this compound is limited due to its unique structural properties, the general principles of N-nitrosamine formation provide a framework for understanding its potential pathways. A significant factor governing the formation of this compound is the substantial steric hindrance posed by the two bulky tert-butyl groups attached to the nitrogen atom. This structural feature is expected to significantly impede the reaction rates compared to less hindered nitrosamines.

Industrial and Manufacturing Process Contributions to N-Nitrosamine Formation

Industrial settings can provide favorable conditions for the formation of N-nitrosamines due to the use of various chemicals and processing conditions. The primary precursors for N-nitrosamine formation are secondary and tertiary amines, which can react with nitrosating agents.

Potential Sources of Precursors and Nitrosating Agents in Industrial Settings:

Secondary Amines: The direct precursor to this compound is di-tert-butylamine. This compound or other secondary amines with bulky substituents may be present as starting materials, intermediates, or degradation products in various chemical manufacturing processes.

Nitrosating Agents: Nitrosating agents can be formed from sources such as:

Nitrites and nitrates present as impurities in raw materials, reagents, or process water.

Nitrogen oxides (NOx) generated during combustion processes or certain chemical reactions.

The reaction between a secondary amine and a nitrosating agent, such as dinitrogen trioxide (N₂O₃) formed from nitrous acid in acidic conditions, is the most common pathway for N-nitrosamine formation. However, the bulky tert-butyl groups in di-tert-butylamine create significant steric hindrance, making the nitrogen atom's lone pair of electrons less accessible for the electrophilic attack by the nitrosating agent. This steric hindrance dramatically reduces the rate of nitrosation compared to less hindered secondary amines like dimethylamine (B145610) or diethylamine. While the potential for formation exists, the yield of this compound in industrial settings is expected to be significantly lower than that of other common N-nitrosamines.

Water Treatment and Environmental Precursor Chemical Reactions

The formation of N-nitrosamines as disinfection byproducts (DBPs) in drinking water and wastewater treatment is a significant concern. The primary pathway involves the reaction of precursor amines with disinfectants, particularly chloramine.

Formation during Chloramination:

Chloramination, the use of monochloramine (NH₂Cl) as a disinfectant, is a major contributor to the formation of N-nitrosodimethylamine (NDMA) and other N-nitrosamines. The proposed mechanism involves the formation of an unsymmetrical hydrazine (B178648) intermediate, which is subsequently oxidized to the corresponding N-nitrosamine.

For this compound, the precursor would be di-tert-butylamine. If present in the source water, di-tert-butylamine could potentially react with monochloramine. However, similar to industrial processes, the steric hindrance from the tert-butyl groups would likely make this reaction extremely slow and inefficient. Research on the formation of various N-nitrosamines during chloramination has shown that the structure of the precursor amine plays a critical role in the reaction kinetics and yield. Studies on other secondary amines have shown that increased substitution and steric bulk around the nitrogen atom generally lead to a decrease in N-nitrosamine formation.

Other Potential Pathways:

Ozonation: While less common, ozonation in the presence of certain precursors can also lead to N-nitrosamine formation.

Nitrite-Containing Waters: In waters with elevated nitrite concentrations, chlorination can also lead to the formation of nitrosating agents and subsequent N-nitrosamine formation.

Given the expected low reactivity of di-tert-butylamine due to steric hindrance, its conversion to this compound during water treatment is anticipated to be minimal compared to the formation of other N-nitrosamines from their respective precursors.

Kinetic Modeling and Mechanistic Studies of Formation Pathways

Kinetic modeling is a valuable tool for predicting the formation of N-nitrosamines under various conditions. These models are based on reaction mechanisms and rate constants derived from experimental studies.

General Principles of N-Nitrosamine Formation Kinetics:

The rate of N-nitrosamine formation is dependent on several factors, including:

Concentrations of the amine precursor and the nitrosating agent.

pH of the solution, which affects the speciation of both the amine and the nitrosating agent.

Temperature.

Presence of catalysts or inhibitors.

For the nitrosation of secondary amines, the reaction rate is often found to be second order with respect to the concentration of nitrous acid (in acidic conditions) and first order with respect to the amine concentration.

Challenges in Modeling this compound Formation:

There is a significant lack of specific kinetic data for the formation of this compound. This is primarily because its formation is not considered a major pathway due to the severe steric hindrance. Mechanistic studies and kinetic modeling have largely focused on more prevalent and readily formed N-nitrosamines like NDMA and N-nitrosodiethylamine (NDEA).

Computational studies using methods like Density Functional Theory (DFT) have been employed to investigate the impact of electronic and steric effects on the activation energy of N-nitrosation for a range of secondary amines. researchgate.net These studies generally confirm that increased steric hindrance around the nitrogen atom leads to a higher activation energy barrier for the reaction, thus resulting in a slower reaction rate. researchgate.net While a specific kinetic model for this compound is not available, theoretical calculations and the principles of physical organic chemistry strongly suggest that its formation rate constant would be several orders of magnitude lower than that of less sterically hindered analogues.

The table below illustrates the general influence of amine structure on N-nitrosamine formation potential, highlighting the expected low reactivity of di-tert-butylamine.

| Precursor Amine | Structure | Steric Hindrance | Expected N-Nitrosamine Formation Potential |

| Dimethylamine | (CH₃)₂NH | Low | High |

| Diethylamine | (C₂H₅)₂NH | Moderate | Moderate |

| Di-n-butylamine | (n-C₄H₉)₂NH | Moderate-High | Low |

| Di-tert-butylamine | (t-C₄H₉)₂NH | Very High | Very Low |

This qualitative assessment underscores the critical role of molecular structure in determining the propensity for N-nitrosamine formation.

Degradation and Transformation Dynamics of N Nitroso Ditertbutylamine

Photochemical Degradation Pathways

Photochemical degradation, or photolysis, is a primary pathway for the breakdown of N-nitrosamines in the environment, initiated by the absorption of ultraviolet (UV) radiation.

The fundamental mechanism for the UV-induced decomposition of N-nitrosamines involves the cleavage of the relatively weak nitrogen-nitrogen (N-NO) bond. Upon absorption of UV photons, the N-nitrosamine molecule is promoted to an electronically excited state. This excitation provides the necessary energy to induce the homolytic cleavage of the N-NO bond.

This process results in the formation of two radical species: an aminium radical and a nitric oxide radical (•NO). For N-Nitroso-ditertbutylamine, this reaction can be represented as:

(t-C₄H₉)₂N-NO + hν (UV light) → [(t-C₄H₉)₂N•]⁺ + •NO

The resulting highly reactive di-tert-butylaminium radical can then undergo further reactions, such as hydrogen abstraction or rearrangement, leading to a cascade of transformation products. The nitric oxide radical can be oxidized in aqueous environments to form nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻). In acidic conditions, the photolysis of nitrosamines can be accelerated due to the reactivity of the aminium radical produced. acs.org

The efficiency of N-nitrosamine photolysis is highly dependent on the wavelength of the incident UV radiation. N-nitrosamines typically exhibit two main UV absorption bands: a strong absorption band around 230 nm, corresponding to a π→π* electronic transition, and a weaker absorption band in the 330-360 nm range, corresponding to an n→π* transition. acs.org

Degradation is most efficient when the wavelength of the UV light corresponds to one of these absorption maxima. Low-pressure mercury UV lamps, which emit monochromatically at 254 nm, are effective for degrading many nitrosamines. Studies on N-nitrosodimethylamine (NDMA) have shown that shorter wavelengths, such as 222 nm, can achieve significantly higher degradation efficiency compared to the conventional 254 nm lamps. However, the effectiveness of shorter wavelengths can be more susceptible to interference from other UV-absorbing compounds present in the water matrix.

The quantum yield, which represents the efficiency of a photochemical process, is a key parameter in understanding photolysis. For NDMA, the quantum yield for decomposition is relatively constant at approximately 0.3 over a pH range of 2 to 8, but it decreases significantly at pH values above 9. acs.org This indicates that the energy transferred from the absorbed photon is less effective at breaking the N-NO bond under alkaline conditions. This principle is expected to apply broadly across the class of N-nitrosamines.

Chemical Transformation Mechanisms in Aqueous Environments

In addition to photolysis, N-nitrosamines can be degraded through various chemical reactions in water, particularly with strong oxidizing agents and reactive radical species.

N-nitrosamines can be transformed by strong oxidizing agents. While simple oxidants like hydrogen peroxide show little reactivity, stronger agents can oxidize the nitrosamine (B1359907) functional group. acs.org For instance, treatment with peroxytrifluoroacetic acid can oxidize N-nitrosamines to their corresponding N-nitramines. nih.gov

Ozone (O₃) is a powerful oxidant used in water treatment. The direct reaction of molecular ozone with N-nitrosamines is generally slow. However, the degradation of nitrosamines during ozonation often proceeds through an indirect pathway involving highly reactive hydroxyl radicals (•OH), which are formed during the decomposition of ozone in water. scispace.com Studies on various N-nitrosamines have shown that ozonation can be effective for the destruction of higher molecular weight compounds. scispace.com Therefore, the degradation of this compound via ozonation would likely be primarily driven by hydroxyl radical-mediated reactions rather than direct oxidation by ozone.

Hydroxyl radicals (•OH) are non-selective and highly reactive oxidants that play a crucial role in the degradation of many organic pollutants, including N-nitrosamines, in advanced oxidation processes (AOPs). The primary mechanism of reaction between hydroxyl radicals and aliphatic nitrosamines is hydrogen atom abstraction from the alkyl groups attached to the amine nitrogen. researchgate.net

This abstraction forms a carbon-centered radical, which is then susceptible to further rapid oxidation reactions, ultimately leading to the breakdown of the parent molecule. scispace.com The rate of this reaction is dependent on the structure of the nitrosamine. Kinetic studies on a range of low-molecular-weight nitrosamines have shown that the reaction rate constant increases with the size of the alkyl groups and the number of available C-H bonds for abstraction. nih.gov For this compound, the bulky tert-butyl groups may sterically hinder the approach of the hydroxyl radical, potentially resulting in a slower reaction rate compared to linear-chain nitrosamines. However, the fundamental mechanism of hydrogen abstraction from the tert-butyl groups would remain the dominant degradation pathway.

Table 1: Reaction Rate Constants for Hydroxyl Radical (•OH) with Various N-Nitrosamines This table presents data for several common N-nitrosamines to illustrate the range of reactivity. Data specific to this compound is not available.

| Compound | Rate Constant (k•OH) (M⁻¹s⁻¹) |

| Methylethylnitrosamine | (4.95 ± 0.21) x 10⁸ |

| Diethylnitrosamine | (6.99 ± 0.28) x 10⁸ |

Source: Data derived from Mezyk et al., 2006.

The pH of the aqueous solution can significantly influence the degradation rate of N-nitrosamines, particularly during photolysis. Research on several N-nitrosamines, including N-nitrosodiethylamine (NDEA), N-nitrosodibutylamine (NDBA), and N-nitrosomorpholine (NMOR), has demonstrated that photodegradation is generally more favorable under acidic conditions. oak.go.krknu.ac.kr

Table 2: Effect of pH on the Pseudo-First-Order Photodegradation Rate Constants of Various N-Nitrosamines This table illustrates the general trend of decreasing degradation rate with increasing pH for different N-nitrosamines.

| Compound | pH 2 | pH 4 | pH 7 | pH 10 |

| NDEA (L/W-min) | 1.56 x 10⁻² | 1.15 x 10⁻² | 4.88 x 10⁻³ | 5.25 x 10⁻⁴ |

| NMOR (L/W-min) | 1.68 x 10⁻² | 1.21 x 10⁻² | 5.89 x 10⁻³ | 7.00 x 10⁻⁴ |

| NDELA (L/W-min) | 2.49 x 10⁻² | 1.89 x 10⁻² | 1.10 x 10⁻² | 6.48 x 10⁻³ |

Source: Data derived from Aqeel et al., 2017. knu.ac.kr

Environmental Fate and Transport Studies Focusing on Mechanistic Aspects

The environmental persistence, transformation, and mobility of this compound are governed by a series of complex chemical and physical processes. The inherent structure of the N-nitroso group, combined with the bulky tert-butyl substituents, influences its reactivity and interaction with environmental compartments. Mechanistic studies, while not abundant specifically for the ditertbutylamine derivative, can be inferred from the broader class of N-nitrosamines to understand its likely environmental behavior.

The atmospheric fate of N-nitrosamines is generally characterized by rapid degradation, primarily driven by photolysis. epa.govgassnova.no The N-nitroso functional group acts as a strong chromophore, enabling the absorption of ultraviolet radiation present in sunlight. gassnova.no This absorption can lead to the rapid cleavage of the N-NO bond, which is often the primary step in the atmospheric decomposition of these compounds. gassnova.no

The two principal mechanisms for the atmospheric removal of N-nitrosamines are:

Direct Photolysis: Exposure to sunlight, particularly UV-A radiation (320-400 nm), can directly break the relatively weak N-N bond. Studies on various nitrosamines indicate that this process can be highly efficient, with atmospheric lifetimes estimated to be in the order of minutes under typical tropospheric conditions. gassnova.no

Reaction with Hydroxyl Radicals (•OH): The hydroxyl radical is a key oxidant in the troposphere. While specific kinetic data for this compound is not readily available, studies on other aliphatic nitrosamines, such as N-nitrosodimethylamine (NDMA), have shown that the reaction with •OH proceeds via hydrogen atom abstraction from the alkyl groups. nih.gov This reaction initiates a cascade of oxidation steps that contribute to the compound's degradation.

Due to these efficient degradation pathways, this compound is not expected to persist for long periods in the atmosphere or undergo long-range atmospheric transport. epa.gov

In aqueous environments, the fate of N-nitrosamines is influenced by factors such as pH, temperature, and exposure to sunlight. Generally, these compounds are stable in neutral or alkaline solutions when protected from light. nih.gov However, their stability decreases in acidic conditions, and they are particularly susceptible to degradation by ultraviolet light. nih.govoak.go.kr

Photodegradation: The primary mechanism for the degradation of N-nitrosamines in surface waters is photolysis. The absorption of UV light excites the molecule, leading to the cleavage of the N-NO bond. oak.go.krnih.gov This process produces corresponding amine radicals and nitric oxide. oak.go.kr The efficiency of photodegradation is significantly influenced by the pH of the water. Research on the closely related compound N-nitrosodibutylamine (NDBA) demonstrates that photolytic degradation is more favorable under lower pH conditions. oak.go.kr The primary oxidized inorganic products from this process are typically nitrite (NO₂⁻) and nitrate (NO₃⁻). oak.go.kr

While specific studies on this compound are limited, the data from N-nitrosodibutylamine (NDBA) provides insight into the expected behavior.

Table 1: Influence of pH on UV Photodegradation Rate Constants for N-nitrosodibutylamine (NDBA)

| pH | Photodegradation Rate Constant (L/W-min) |

| 2 | 3.26 x 10⁻² |

| 4 | 2.11 x 10⁻² |

| 6 | 7.91 x 10⁻³ |

| 8 | 5.86 x 10⁻³ |

| 10 | 5.08 x 10⁻³ |

| Data derived from a study on N-nitrosodibutylamine (NDBA), a structural isomer of this compound. oak.go.kr |

Hydrolysis: Acid-catalyzed hydrolysis can also contribute to the degradation of N-nitrosamines, although this process is generally slower than photolysis. nih.gov In acidic solutions, the nitrosamine can be protonated, making the N-N bond more susceptible to cleavage. rsc.org The stability of N-nitrosamines like N-nitrosodibutylamine is noted to be lower in acidic solutions compared to neutral or alkaline conditions. nih.gov The formation of N-nitrosamines is also pH-dependent, with studies on di-n-butylamine showing that formation becomes a significant risk primarily at a pH below 6, which inversely suggests greater stability against hydrolysis at neutral to high pH. usp.org

The transport and fate of this compound in soil and sediment are governed by its potential to adsorb to the solid matrix. Data for structurally similar, small-chain nitrosamines like N-nitrosodimethylamine (NDMA) suggest a low tendency for sorption. epa.gov

NDMA is reported to be highly mobile in soil and is not expected to significantly sorb to solid particles or sediment, allowing it to potentially leach into groundwater. epa.gov This behavior is attributed to its high water solubility and low octanol-water partition coefficient. Given its structure as a relatively small, non-ionic organic molecule, this compound is also expected to exhibit limited adsorption to soil and sediment particles. Its mobility would likely be high in porous media like sand and loam, with a higher potential for leaching compared to retention.

Specific experimental studies quantifying the adsorption coefficients (e.g., Kd or Koc) of this compound on various soil types, sediments, or other environmental matrices were not identified in the reviewed literature. Such studies would be necessary to definitively model its transport and partitioning in subsurface environments.

Advanced Analytical Strategies for N Nitroso Ditertbutylamine Characterization and Detection

Spectroscopic Analysis Methodologies

Spectroscopic methods are fundamental in determining the molecular structure and concentration of N-Nitroso-ditertbutylamine. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the compound's chemical properties.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation and Rotameric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of nitrosamines. hyphadiscovery.com The chemical environment of each nucleus is related to its chemical shift, while interactions between nuclei provide information on molecular connectivity through coupling constants. core.ac.uk

A key feature of many asymmetrical N-nitrosamines is the presence of rotamers due to the high barrier to rotation around the nitrogen-nitrogen (N-N) bond, which exhibits significant double-bond character. acanthusresearch.comresearchgate.net This restricted rotation can lead to the existence of distinct Z and E isomers, which are often observable as separate sets of signals in an NMR spectrum. acanthusresearch.comnih.govnih.gov The ratio and interconversion of these rotamers can be studied using variable temperature (VT) NMR experiments. nih.govnih.gov

However, this compound is a symmetrical nitrosamine (B1359907), with two identical tert-butyl groups attached to the nitrogen atom of the nitroso group. Consequently, the two potential rotameric forms are equivalent, and the compound is expected to exhibit a single set of signals in its ¹H and ¹³C NMR spectra, simplifying spectral interpretation compared to its asymmetrical counterparts. acanthusresearch.com

Mass Spectrometry Techniques (GC-MS, LC-MS/MS) for Comprehensive Identification and Quantification

Mass spectrometry, particularly when coupled with chromatographic separation, is the cornerstone for the sensitive and specific detection of nitrosamines. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most frequently employed techniques for analyzing nitrosamine impurities in various matrices. nih.govresearchgate.net

In GC-MS analysis, electron ionization (EI) is a common technique, though positive chemical ionization (PCI) can offer enhanced sensitivity and specificity. kirj.eeresearchgate.net For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are utilized to achieve low detection limits. kirj.eeedqm.eu LC-MS/MS is often preferred for its applicability to a wider range of nitrosamines and typically employs atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). lcms.cz The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity and sensitivity, making it the gold standard for trace-level quantification. lcms.cz

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography can also be used, providing highly accurate mass measurements for confident identification of analytes. fda.govresearchgate.net

Table 1: Example MRM Transitions for Select Volatile Nitrosamines

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

|---|---|---|---|

| N-Nitrosodimethylamine (NDMA) | 74 | 44 | 42 |

| N-Nitrosodiethylamine (NDEA) | 102 | 85 | 56 |

| N-Nitrosodi-n-butylamine (NDBA) | 158 | 99 | 141 |

Note: This table, based on data for other common nitrosamines, illustrates the principle of MRM used in MS/MS analysis. shimadzu.com Specific transitions for this compound would need to be determined experimentally.

Infrared and Ultraviolet-Visible Spectroscopies for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies provide valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic vibrational frequencies of specific bonds. For nitrosamines, key absorption bands correspond to the N=O stretching and N-N stretching vibrations. pw.edu.pl Density Functional Theory (DFT) calculations can be used to predict and interpret the IR spectra of nitrosamines, providing insights into their molecular structure and vibrational modes. dtic.mil

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of nitrosamines is characterized by two main absorption bands. A high-intensity band typically appears in the 230-235 nm region, attributed to a π→π* transition. pw.edu.pl A second, lower-intensity band is observed at a higher wavelength, around 345-375 nm, which is characteristic of the n→π* transition of the nitroso group. pw.edu.plresearchgate.net

Table 2: General Spectroscopic Data for the Nitrosamine Functional Group

| Spectroscopic Technique | Functional Group | Characteristic Absorption |

|---|---|---|

| Infrared (IR) | N=O Stretch | ~1410-1490 cm⁻¹ |

| Ultraviolet-Visible (UV) | n→π* transition | ~345-375 nm (low intensity) |

| Ultraviolet-Visible (UV) | π→π* transition | ~230-235 nm (high intensity) |

Note: The exact positions of these absorptions can be influenced by the molecular structure and solvent. pw.edu.pl

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from complex sample matrices prior to detection. Both gas and liquid chromatography methods are developed and optimized to ensure accurate and reliable analysis.

Gas Chromatography (GC) Method Development and Optimization for Volatile Nitrosamines

Gas chromatography is a well-established technique for the analysis of volatile nitrosamines. kirj.ee Method development involves optimizing several key parameters to achieve good resolution and sensitivity.

Column Selection: Capillary columns with mid-polarity phases, such as those containing 6% cyanopropylphenyl - 94% dimethylpolysiloxane (e.g., DB-624), are commonly used for the separation of volatile nitrosamines. researchgate.net

Injection Technique: Splitless injection is often employed for trace analysis to maximize the amount of analyte transferred to the column. shimadzu.com Full evaporation static headspace (FE-SHSGC) is another technique that can provide high sensitivity and minimize matrix effects. nih.goveuropeanpharmaceuticalreview.com

Oven Temperature Program: A programmed temperature ramp is used to effectively separate compounds with different boiling points. The program typically starts at a low temperature and gradually increases to elute all target analytes. globalresearchonline.net

Detector: While various detectors can be used, mass spectrometers (MS) and nitrogen-phosphorus detectors (NPD) are preferred for their high sensitivity and selectivity towards nitrogen-containing compounds like nitrosamines. nih.gov A thermal energy analyzer (TEA) is highly specific for nitrosamines but is less common. kirj.ee

Table 3: Typical GC Parameters for Volatile Nitrosamine Analysis

| Parameter | Typical Setting |

|---|---|

| Column | 30 m x 0.25 mm ID, 1.40 µm film thickness (e.g., DB-624) researchgate.net |

| Injection Mode | Splitless shimadzu.com |

| Injection Temperature | 250 °C globalresearchonline.net |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Initial 40-60°C, ramp to 240-250°C nih.govglobalresearchonline.net |

| Detector | Mass Spectrometer (MS/MS) or Nitrogen Phosphorus Detector (NPD) nih.govrestek.com |

Liquid Chromatography (LC) Method Development and Optimization for this compound

Liquid chromatography, especially when coupled with tandem mass spectrometry (LC-MS/MS), is a versatile and highly sensitive method for the analysis of a broad range of nitrosamines, including those that are less volatile or thermally unstable. lcms.cz

Column Selection: Reversed-phase chromatography using C18 columns is the most common approach. researchgate.net The choice of column chemistry is critical to achieve chromatographic resolution between the target analyte and potential interferences from the sample matrix. lcms.cz

Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with an additive such as formic acid to improve ionization efficiency and peak shape. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to separate multiple nitrosamines in a single run. researchgate.net

Detection: Tandem mass spectrometry (MS/MS) is the detector of choice due to its exceptional sensitivity and selectivity, which are necessary to meet the stringent regulatory limits for nitrosamine impurities. lcms.czsigmaaldrich.com

Table 4: Typical LC-MS/MS Parameters for Nitrosamine Analysis

| Parameter | Typical Setting |

|---|---|

| Column | C18 or similar reversed-phase (e.g., 100 x 4.6 mm, 2.6 µm) fda.gov |

| Mobile Phase A | Water with 0.1% Formic Acid researchgate.net |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid researchgate.net |

| Flow Rate | 0.4 - 0.6 mL/min |

| Column Temperature | 40 °C fda.gov |

| Ionization Source | ESI or APCI lcms.cz |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

Strategies for Trace-Level Detection in Complex Matrices

The detection of this compound at trace levels in complex matrices, such as pharmaceutical products, environmental samples, and food, presents significant analytical challenges due to the low concentrations of the analyte and the potential for interference from matrix components. nih.gov Overcoming these challenges requires highly sensitive and selective analytical methodologies. The primary strategies involve advanced chromatographic separation techniques coupled with highly specific detectors, most notably mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstone techniques for this purpose. nih.govresearchgate.net GC-MS, particularly with a Thermal Energy Analyzer (TEA) or a tandem mass spectrometer (MS/MS), offers high selectivity for nitrosamines. The sample preparation for GC-MS often involves liquid-liquid extraction or solid-phase extraction (SPE) to isolate and concentrate the this compound from the sample matrix. publisso.de

More recently, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) has become a preferred method for its applicability to a wider range of nitrosamines and its compatibility with complex sample matrices with minimal cleanup. nih.gov Techniques using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common. nih.govnih.gov The use of high-resolution mass spectrometry (HRMS) further enhances selectivity and allows for the confident identification of the target compound even at very low levels. nih.gov

Method validation is a critical component of these strategies, ensuring the reliability of the results. nano-ntp.com Validation parameters typically include specificity, linearity, accuracy, precision, and the determination of the limit of detection (LOD) and limit of quantification (LOQ). For trace analysis, LODs in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range are often required and achieved. researchgate.net

The table below summarizes common analytical approaches for the trace-level detection of nitrosamines like this compound.

| Analytical Technique | Detector | Typical Sample Matrices | Key Advantages |

| Gas Chromatography (GC) | Thermal Energy Analyzer (TEA) | Air, Water, Food | High selectivity for the nitroso functional group. |

| GC-Tandem Mass Spectrometry (GC-MS/MS) | Triple Quadrupole (QqQ) MS | Pharmaceuticals, Environmental | Excellent sensitivity and specificity; robust and widely used. nih.gov |

| Liquid Chromatography (LC) | Tandem Mass Spectrometry (MS/MS) | Pharmaceuticals, Biological Fluids | High throughput; suitable for non-volatile compounds; minimal sample preparation. nih.gov |

| LC-High Resolution Mass Spectrometry (LC-HRMS) | Orbitrap, Time-of-Flight (TOF) | Active Pharmaceutical Ingredients | Provides high-accuracy mass measurements for unambiguous identification. nih.gov |

| Supercritical Fluid Chromatography (SFC) | Mass Spectrometry (MS/MS) | Active Pharmaceutical Ingredients | Offers alternative selectivity and faster analysis times for certain compounds. nih.gov |

Development and Application of this compound Reference Standards

The accuracy and reliability of any quantitative analysis for this compound depend critically on the availability and proper use of high-purity reference standards. hpc-standards.com These standards are materials with a well-characterized purity and identity that serve as a benchmark for analytical measurements.

Development of this compound reference standards involves several key stages. First is the chemical synthesis of the compound, often through the nitrosation of the corresponding secondary amine, ditertbutylamine. The synthesis is followed by a rigorous purification process, using techniques like chromatography, to achieve a very high degree of chemical purity.

The crucial stage is the comprehensive characterization and certification of the material. This process confirms the identity and establishes the purity of the standard. A suite of analytical techniques is employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the chemical structure of the molecule.

Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern, verifying the compound's identity.

Chromatographic Purity (e.g., HPLC, GC): Determines the purity of the standard by separating it from any potential impurities.

Potency/Assay: A quantitative analysis (e.g., qNMR or mass balance approach) is performed to assign a precise purity value to the reference material.

Application of these certified reference standards is fundamental in analytical chemistry. veeprho.com They are essential for:

Instrument Calibration: Creating calibration curves to relate the analytical signal (e.g., peak area) to the concentration of this compound in a sample. hpc-standards.com

Method Validation: Assessing the performance of an analytical method, including its accuracy, precision, and linearity. nano-ntp.comveeprho.com

Quality Control (QC): Used as QC samples in routine analysis to ensure the analytical system is performing correctly and generating reliable data. veeprho.com

Establishing Limits of Detection (LOD) and Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified by the analytical method. veeprho.com

Reference standards for this compound are available from various commercial suppliers who specialize in producing high-purity analytical standards, often in accordance with international quality requirements such as ISO 17034. lgcstandards.comaccustandard.com They are typically supplied with a Certificate of Analysis (CoA) that documents the characterization data and certified purity. schd-shimadzu.com

The table below details the typical characterization data provided with a this compound reference standard.

| Parameter | Analytical Technique(s) | Purpose |

| Identity Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Unambiguously confirms the chemical structure and molecular weight of the compound. veeprho.com |

| Purity Assessment | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) | Quantifies the percentage of the main compound relative to any impurities. |

| Potency (Assay) | Quantitative NMR (qNMR), Mass Balance | Assigns a precise concentration or purity value to the standard for quantitative use. veeprho.com |

| Physical State | Visual Inspection | Describes the appearance of the material (e.g., solid, oil). |

| Solubility | Experimental Testing | Provides information on suitable solvents for preparing standard solutions. schd-shimadzu.com |

Theoretical and Computational Investigations of N Nitroso Ditertbutylamine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like N-Nitroso-ditertbutylamine, which are dictated by its electronic structure.

The electronic structure and preferred three-dimensional shape (conformation) of this compound are determined by the interplay of electron distribution, bond lengths, bond angles, and steric hindrance from the bulky tert-butyl groups. Computational methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model these characteristics. researchgate.net

For related simple nitrosamines like N-nitrosodimethylamine, studies have shown that a planar or near-planar arrangement of the C2NNO frame is often the most stable conformation. researchgate.net However, the large tert-butyl groups in this compound introduce significant steric strain. This strain likely forces the molecule to adopt a non-planar conformation to minimize repulsive interactions between the bulky alkyl groups. DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., def2-TZVP), can predict these geometric parameters with high accuracy. researchgate.net

Natural Bond Orbital (NBO) analysis is a common computational technique used to study charge distribution. In this compound, the nitrogen atom of the nitroso group is bonded to a nitrogen atom, which in turn is bonded to two sterically demanding tert-butyl groups. This arrangement influences the electron density across the N-N=O moiety, which is critical for its reactivity.

Table 1: Representative Calculated Molecular Properties for a Generic Dialkylnitrosamine (Note: This table is illustrative of typical computational outputs, as specific peer-reviewed data for this compound was not available.)

| Parameter | Typical Calculated Value | Computational Method |

| N-N Bond Length | 1.35 - 1.45 Å | DFT/B3LYP |

| N=O Bond Length | 1.20 - 1.25 Å | DFT/B3LYP |

| C-N-C Bond Angle | 115° - 120° | DFT/B3LYP |

| Rotational Barrier (N-N bond) | 15 - 25 kcal/mol | CCSD |

| Dipole Moment | 3.5 - 4.5 D | DFT/B3LYP |

This interactive table demonstrates the kind of data generated from quantum chemical calculations. Values are typical for dialkylnitrosamines and may vary for this compound due to steric effects.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for mapping the energetic landscape of a molecule. rsc.org This involves calculating the energy of different molecular conformations to identify the most stable (ground state) structure and the energy barriers between different rotational isomers (rotamers). For this compound, the rotation around the N-N bond is a key conformational change, and its energy barrier can be calculated using high-level methods like Coupled Cluster (CCSD). researchgate.net

Furthermore, these methods are used to characterize reaction pathways, such as decomposition or interaction with other molecules. By calculating the energies of reactants, transition states, and products, a reaction's energy profile can be constructed. For instance, the acid-catalysed hydrolysis of nitrosamines has been studied using ab initio calculations, revealing that the stability of protonated intermediates is a key factor in the reaction mechanism. rsc.org For this compound, the bulky tert-butyl groups would sterically hinder the approach of reactants, likely increasing the activation energy for many common reactions compared to smaller nitrosamines.

Reaction Kinetic Modeling and Simulation

Computational models are essential for predicting how this compound might form, transform, and persist in various environments.

The formation of N-nitrosamines typically involves the reaction of a secondary amine (ditertbutylamine in this case) with a nitrosating agent, often derived from nitrite (B80452) in acidic conditions. researchgate.net Computational studies on a range of secondary amines have used DFT to model the reaction mechanisms and calculate the activation energies. researchgate.net These studies show that even for amines with sterically hindered groups, the activation energies for nitrosation can be relatively low, suggesting the reaction is likely if the reactive components are present. researchgate.net

Transformation and degradation pathways are also studied computationally. One of the most important reactions for nitrosamines is metabolic activation by Cytochrome P450 (CYP) enzymes, which involves α-carbon hydroxylation. acs.orgacs.org This is considered a rate-limiting step in their bioactivation. chemrxiv.org Computational models can predict the likelihood of this reaction by calculating the C-H bond dissociation enthalpy and the energy barriers for hydrogen abstraction by the enzyme's active species. acs.org For this compound, however, the α-carbons are quaternary and lack hydrogen atoms, meaning this primary activation pathway is blocked. This structural feature significantly impacts its expected biological activity compared to other nitrosamines.

Kinetic models are used to predict the rate at which a chemical will degrade in the environment, for example, through photolysis (degradation by light). mtu.eduresearchgate.net For N-nitrosodimethylamine (NDMA), elementary reaction-based kinetic models have been developed using data from quantum mechanical calculations to predict its fate during UV water treatment. mtu.eduresearchgate.net

These models incorporate numerous elementary reactions, calculating their reaction rate constants and activation energies. mtu.edu A similar approach could be applied to this compound to predict its persistence in aqueous environments under UV irradiation. The model would solve a series of ordinary differential equations to simulate the time-dependent concentration of the parent compound and its degradation products. mtu.eduresearchgate.net Factors such as pH and the presence of other substances that can generate reactive species are critical inputs for such models. researchgate.netusp.org

Advanced Computational Methodologies in Nitrosamine (B1359907) Research and Prediction

The field of computational toxicology is rapidly advancing, moving beyond single-molecule calculations to broader predictive models for entire chemical classes like nitrosamines. chemrxiv.org

One key area is the development of Structure-Activity Relationships (SARs) and Quantitative Structure-Activity Relationships (QSAR). nih.gov These models correlate structural features of molecules with their biological activity or chemical properties. For nitrosamines, researchers are developing mechanistically-based SARs that consider factors like α-carbon substitution and the presence of electron-withdrawing groups to predict their properties. nih.gov

Recently, novel computational methods have been developed to overcome limitations in experimental data, especially for diverse structures like nitrosamine drug substance-related impurities (NDSRIs). chemrxiv.orgusp.org One innovative approach uses data on the metabolic hydroxylation of non-nitrosamine compounds to train models that can then predict the likelihood of α-carbon hydroxylation in nitrosamines. chemrxiv.orgnih.gov This helps in identifying structural features that promote or hinder this critical activation step. chemrxiv.org While this compound lacks α-hydrogens, these advanced computational frameworks are vital for risk assessment of the vast number of other possible nitrosamine structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.